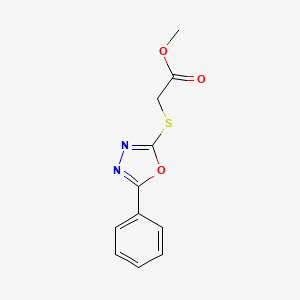![molecular formula C19H14IN3O2S B2889076 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865183-03-5](/img/structure/B2889076.png)
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzothiazole derivative with an acetamido group and a prop-2-yn-1-yl group attached to the benzothiazole ring, and an iodobenzamide group attached via a double bond. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a benzothiazole core with various functional groups attached. The exact structure and the positions of these groups would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acetamido, prop-2-yn-1-yl, and iodobenzamide groups. The iodine atom could potentially be a site of electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and others .Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation
Antitumor Activity : Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity against human tumor cell lines derived from neoplastic diseases. Notably, some compounds showed considerable anticancer activity, demonstrating the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Metabolic Stability Improvement : Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring aimed at enhancing metabolic stability have shown promising results, indicating the importance of structural modifications in developing more stable therapeutic agents (Stec et al., 2011).
Antibacterial and Urease Inhibition : A series of benzothiazole acetamides synthesized via C-C coupling methodology exhibited significant activities in antibacterial assays and urease inhibition. This suggests their utility in developing treatments for infections and conditions related to urease activity (Gull et al., 2016).
Anti-inflammatory and Analgesic Activities : Benzothiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds displaying potent effects. This opens up potential applications in pain management and inflammatory disorders (Verma, Martin, & Singh, 2014).
Applications in Antimicrobial Resistance
Antimicrobial Activity : The synthesis of benzothiazole derivatives has led to compounds with good to moderate activity against various bacterial and fungal strains, addressing the global challenge of antimicrobial resistance (Anuse et al., 2019).
Thiazolide-induced Apoptosis in Tumor Cells : Thiazolides, a class of compounds including benzothiazole derivatives, have been shown to induce apoptosis in colon carcinoma cell lines, suggesting a different molecular target in pathogens and cancer cells. This finding is significant for the development of new cancer treatments (Brockmann et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOQVCRNBVAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2888993.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2888995.png)
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2888996.png)
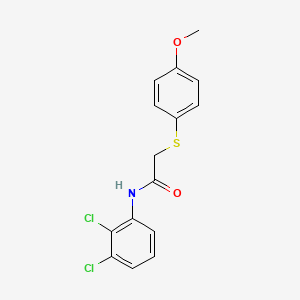
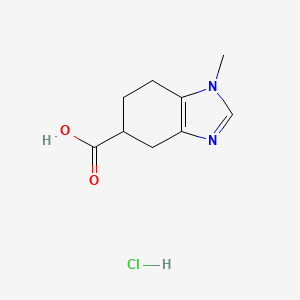
![3-(5-Bromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2889001.png)
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2889002.png)
![6-Chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2889003.png)
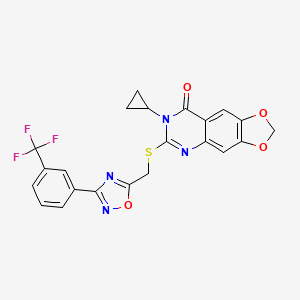
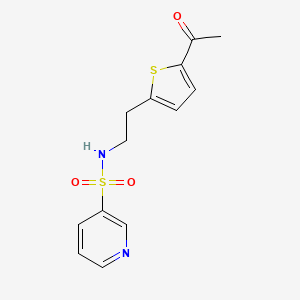
![N-(cyanomethyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]-N-cyclopropylacetamide](/img/structure/B2889010.png)


